Phenol, 4,4'-sulfonylbis[2-(1,1-dimethylethyl)-5-methyl-
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Overview
Description
4,4’-SULFONYLBIS(6-(TERT-BUTYL)-M-CRESOL) is a chemical compound known for its unique structural properties and applications in various fields. It is characterized by the presence of sulfonyl groups and tert-butyl groups attached to a m-cresol backbone. This compound is often used in the synthesis of advanced materials and has significant industrial and scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-SULFONYLBIS(6-(TERT-BUTYL)-M-CRESOL) typically involves the reaction of 6-tert-butyl-m-cresol with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonyl linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for scalability, cost-effectiveness, and environmental considerations. Advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the high purity of the product required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4,4’-SULFONYLBIS(6-(TERT-BUTYL)-M-CRESOL) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted aromatic compounds .
Scientific Research Applications
4,4’-SULFONYLBIS(6-(TERT-BUTYL)-M-CRESOL) has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials, including polymers and resins.
Biology: Investigated for its potential as an antioxidant and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 4,4’-SULFONYLBIS(6-(TERT-BUTYL)-M-CRESOL) involves its interaction with molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress in biological systems.
Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Cell Signaling: The compound can modulate cell signaling pathways, leading to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4,4’-SULFONYLBIS(2,6-DI-TERT-BUTYLPHENOL): Similar structure but with different substitution patterns on the aromatic rings.
4,4’-SULFONYLBIS(4,1-PHENYLENE): Contains phenylene groups instead of m-cresol.
Uniqueness
4,4’-SULFONYLBIS(6-(TERT-BUTYL)-M-CRESOL) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its tert-butyl groups provide steric hindrance, enhancing its stability and reactivity compared to similar compounds .
Properties
CAS No. |
33163-22-3 |
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Molecular Formula |
C22H30O4S |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-tert-butyl-4-(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfonyl-5-methylphenol |
InChI |
InChI=1S/C22H30O4S/c1-13-9-17(23)15(21(3,4)5)11-19(13)27(25,26)20-12-16(22(6,7)8)18(24)10-14(20)2/h9-12,23-24H,1-8H3 |
InChI Key |
WXWMNIHSZVPJOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O |
Origin of Product |
United States |
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